molecular formula C10H8N2O2 B1401358 1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy- CAS No. 881657-74-5

1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy-

Cat. No. B1401358
M. Wt: 188.18 g/mol
InChI Key: JSHPICHDBDUEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy-” is a chemical compound with the linear formula C10H8O2N2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives have been studied extensively over the past 18 years . These heterocycles are significant in the field of medicinal chemistry due to their wide range of biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Molecular Structure Analysis

The molecular structure of “1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy-” is represented by the linear formula C10H8O2N2 . More detailed structural information may be available in specific scientific literature or databases.


Chemical Reactions Analysis

1,5-Naphthyridines, including “1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy-”, react readily with alkyl halides to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines . This reaction proceeds through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .


Physical And Chemical Properties Analysis

“1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy-” is a solid substance . More specific physical and chemical properties may be available in specialized chemical databases or literature.

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and skin sensitizer (Skin Sens. 1) . The precautionary statements include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .

properties

IUPAC Name

6-methoxy-1,5-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-14-9-3-2-8-10(12-9)7(6-13)4-5-11-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHPICHDBDUEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine-4-carboxaldehyde, 6-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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